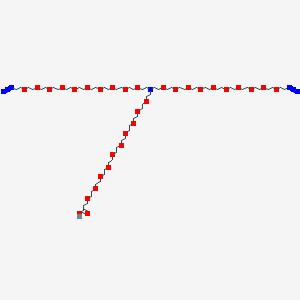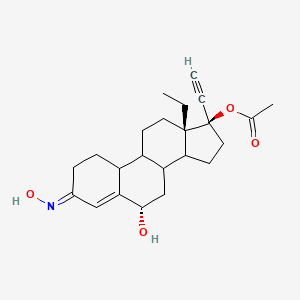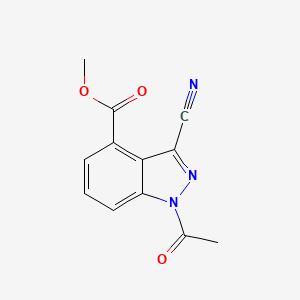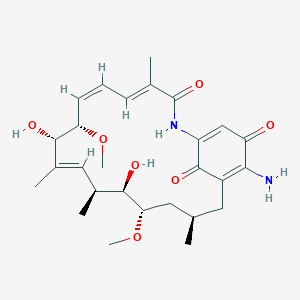
N-(acid-PEG10)-N-bis(PEG10-azide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(acid-PEG10)-N-bis(PEG10-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of an acid group and two azide groups attached to a PEG chain. PEG derivatives are widely used in various fields due to their biocompatibility, solubility in water, and ability to modify the properties of other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) typically involves the following steps:
Activation of PEG: The PEG chain is first activated by converting it into a reactive intermediate, such as a PEG-tosylate or PEG-mesylate.
Introduction of Acid Group: The activated PEG is then reacted with a carboxylic acid derivative to introduce the acid group.
Azide Functionalization:
Industrial Production Methods
Industrial production of N-(acid-PEG10)-N-bis(PEG10-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-scale reactors.
Controlled Reactions:
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(acid-PEG10)-N-bis(PEG10-azide) undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Click Chemistry: The azide groups are highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Employed in click chemistry reactions.
Carboxylic Acid Derivatives:
Major Products
The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in bioconjugation and drug delivery.
Applications De Recherche Scientifique
N-(acid-PEG10)-N-bis(PEG10-azide) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their properties.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated materials, which have improved properties for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(acid-PEG10)-N-bis(PEG10-azide) involves its ability to modify other molecules through its reactive functional groups. The azide groups can participate in click chemistry reactions, allowing for the efficient conjugation of the compound to other molecules. This modification can alter the properties of the target molecules, such as their solubility, stability, and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-PEG10-acid: Contains two acid groups instead of azide groups.
Azido-PEG10-amine: Contains an amine group instead of an acid group.
Bis-PEG10-NHS ester: Contains NHS ester groups instead of azide groups.
Uniqueness
N-(acid-PEG10)-N-bis(PEG10-azide) is unique due to the presence of both acid and azide groups, which allows for versatile chemical modifications. This dual functionality makes it particularly useful in applications requiring bioconjugation and drug delivery.
Propriétés
Formule moléculaire |
C67H133N7O32 |
|---|---|
Poids moléculaire |
1548.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-26-32-90-38-44-96-50-56-102-62-65-105-59-53-99-47-41-93-35-29-87-23-17-81-11-5-74(4-10-80-16-22-86-28-34-92-40-46-98-52-58-104-64-61-101-55-49-95-43-37-89-31-25-83-19-13-77-7-1-67(75)76)6-12-82-18-24-88-30-36-94-42-48-100-54-60-106-66-63-103-57-51-97-45-39-91-33-27-85-21-15-79-9-3-71-73-69/h1-66H2,(H,75,76) |
Clé InChI |
NYTWWULSLUXXBT-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)

![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)



![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)

![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

